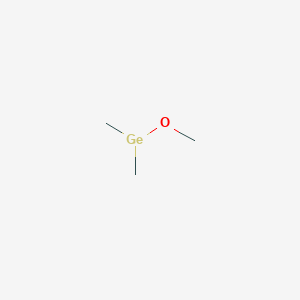
Dimethylmethoxygermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)germane is an organogermanium compound with the chemical formula Ge(CH₃)₂(OCH₃)H. It is a colorless liquid that is used in various chemical applications due to its unique properties. The presence of both methoxy and dimethyl groups attached to the germanium atom makes it a versatile compound in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
Ge(CH3)2Cl2+2CH3OH→Ge(CH3)2(OCH3)H+2HCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, methoxy(dimethyl)germane can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to replace the methoxy group with a halide.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂)
Reduction: Dimethylgermane (Ge(CH₃)₂H₂)
Substitution: Dimethylgermanium halides (Ge(CH₃)₂X₂, where X is a halogen)
Scientific Research Applications
Methoxy(dimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which methoxy(dimethyl)germane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of germanium, facilitating the formation of germanium-carbon bonds. In biological systems, its mechanism of action is not fully understood, but it is believed to interact with cellular pathways and molecular targets, potentially modulating immune responses and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Dimethylgermane (Ge(CH₃)₂H₂): Lacks the methoxy group, making it less versatile in certain reactions.
Methoxy(trimethyl)germane (Ge(CH₃)₃OCH₃): Contains an additional methyl group, which can influence its reactivity and applications.
Trimethylgermanium chloride (Ge(CH₃)₃Cl): A halogenated derivative with different reactivity and uses.
Uniqueness
Methoxy(dimethyl)germane is unique due to the presence of both methoxy and dimethyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C3H9GeO |
|---|---|
Molecular Weight |
133.73 g/mol |
InChI |
InChI=1S/C3H9GeO/c1-4(2)5-3/h1-3H3 |
InChI Key |
TWSOWYFNMDXVAT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
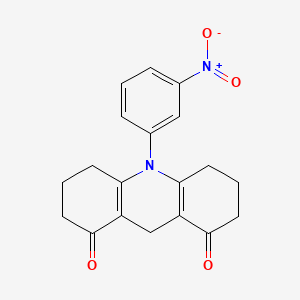
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
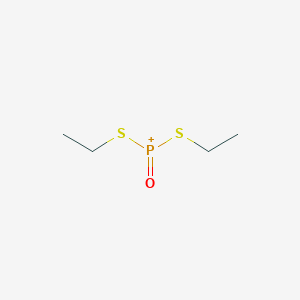
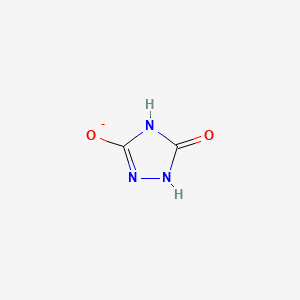

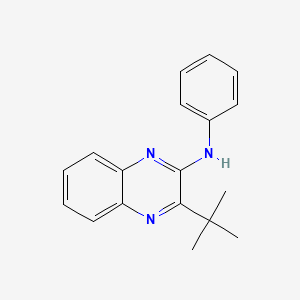
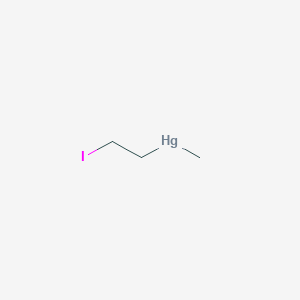
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
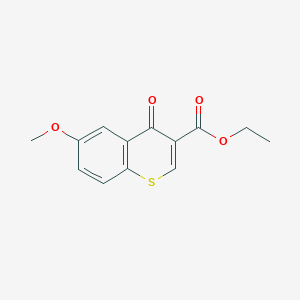

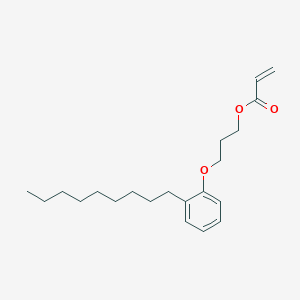
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
